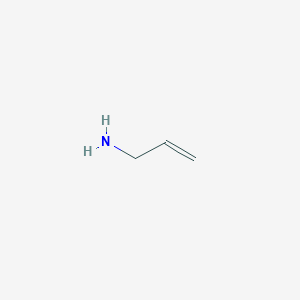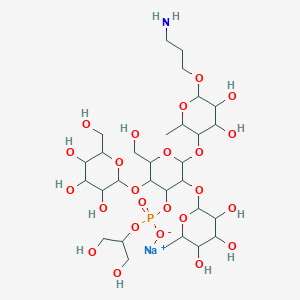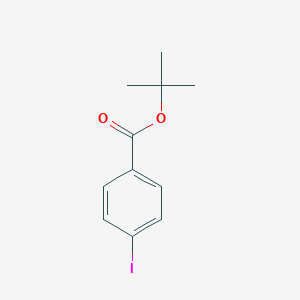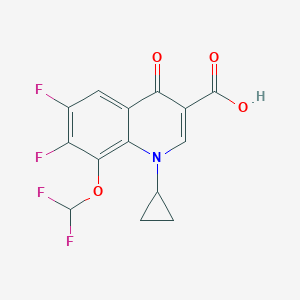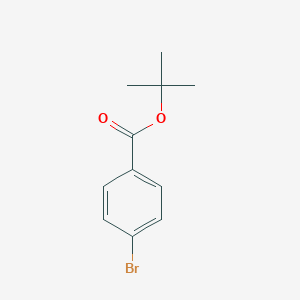![molecular formula C13H7ClF3NO3 B125356 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 127199-26-2](/img/structure/B125356.png)
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a chemical with the molecular formula C13H7ClF3NO3 . It has a molecular weight of 317.65 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains several fluorine atoms and a cyclopropyl group .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 317.65 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.
Aplicaciones Científicas De Investigación
Fluorinated Compounds in Environmental and Health Contexts
Fluorinated Alternatives to PFCAs and PFSAs : Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) discusses the transition to replacement chemicals due to environmental and health concerns. The review by Wang et al. (2013) identifies over 20 fluorinated substances used in various applications, such as fluoropolymer manufacture and surface treatments, and emphasizes the need for further risk assessment and data generation to evaluate the safety of these alternatives Wang et al., 2013.
Microbial Degradation of Polyfluoroalkyl Chemicals : Liu and Avendaño (2013) review the environmental biodegradability of polyfluoroalkyl chemicals, highlighting the challenges in understanding the fate and effects of these compounds due to their persistent nature and potential for bioaccumulation. The review suggests a need for more research into biodegradation pathways and the environmental monitoring of these chemicals Liu & Avendaño, 2013.
Bioactivity of Chlorogenic Acid
- Pharmacological Review of Chlorogenic Acid : A review by Naveed et al. (2018) discusses the various biological and pharmacological effects of chlorogenic acid, a phenolic compound found in green coffee extracts and tea. The review highlights its antioxidant, anti-inflammatory, and neuroprotective properties, suggesting its potential in treating various disorders such as cardiovascular disease and diabetes Naveed et al., 2018.
Characteristics and Applications of Fluoroquinolones
- Insights of 8-Hydroxyquinolines : Gupta et al. (2021) provide an overview of the biological activities of 8-hydroxyquinoline derivatives, noting their significant medicinal properties and applications in treating diseases like cancer and neurodegenerative disorders. This review underscores the importance of synthetic modification to develop potent drug molecules based on the 8-hydroxyquinoline scaffold Gupta et al., 2021.
Safety And Hazards
Propiedades
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6,7-difluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
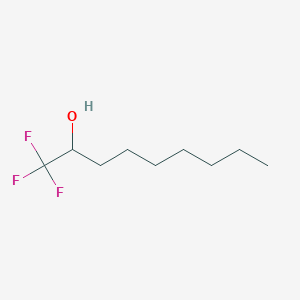
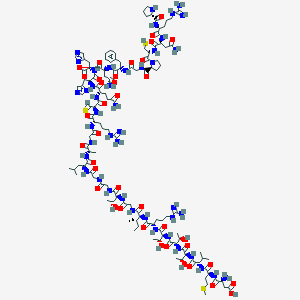
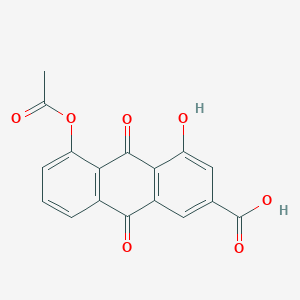
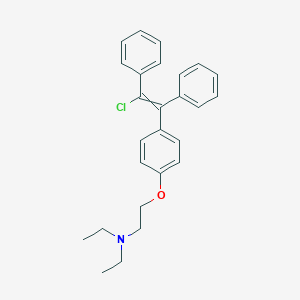
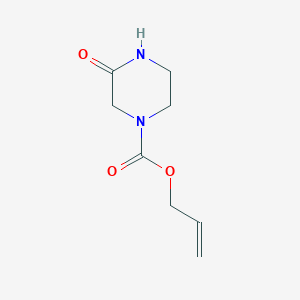
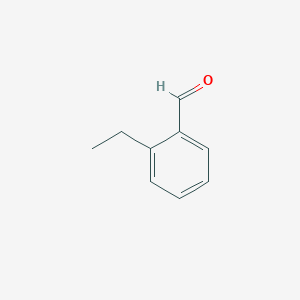
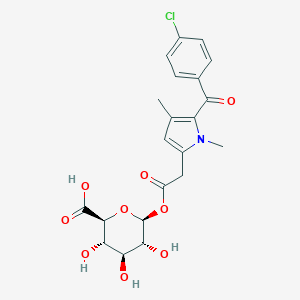
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
